1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules with chiral centers. The official International Union of Pure and Applied Chemistry name is (4R)-4-phenyl-3-propionyl-1,3-oxazolidine-2-thione . This nomenclature explicitly identifies the stereochemical configuration at the fourth carbon position using the Cahn-Ingold-Prelog priority rules, where the R designation indicates the absolute configuration of the chiral center. The systematic name provides complete structural information including the heterocyclic ring system designation (oxazolidine), the substitution pattern (phenyl at position 4), the acyl group attachment (propionyl at position 3), and the thioxo functionality (thione at position 2).
Alternative International Union of Pure and Applied Chemistry acceptable nomenclature includes This compound , which emphasizes the propanone moiety as the principal functional group. This naming convention treats the oxazolidinyl group as a substituent on the propanone backbone, providing an alternative systematic approach that is equally valid under International Union of Pure and Applied Chemistry guidelines. The stereochemical descriptor (4R) remains consistently present in both nomenclature systems, highlighting the critical importance of the absolute configuration at the chiral center for the compound's identity and properties.
The International Union of Pure and Applied Chemistry nomenclature also recognizes the alternative designation 1-(4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one , which employs the term "sulfanylidene" to describe the thioxo functionality and "benzyl" to describe the phenylmethyl substituent. This nomenclature variation demonstrates the flexibility within International Union of Pure and Applied Chemistry guidelines while maintaining precision in structural description and stereochemical designation.
Properties
IUPAC Name |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-11(14)13-10(8-15-12(13)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFLWLYHKSPZGT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H](COC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane-Mediated Reduction of N-Boc-D-Phenylglycine
The synthesis begins with N-Boc-D-phenylglycine, the enantiomeric precursor to the L-configuration described in patent CN112500361A. Reduction using borane-tetrahydrofuran (BH₃-THF, 1.0 M) at 0–25°C generates N-Boc-D-phenylglycinol, preserving the R-configuration critical for downstream stereochemistry. Optimal molar ratios of 1:3.5 (N-Boc-D-phenylglycine:BH₃-THF) ensure complete conversion within 2 hours. Post-reduction quenching with methanol and solvent distillation yield the alcohol intermediate with >97% purity.
Table 1: Reaction Conditions for Borane Reduction
| Parameter | Value |
|---|---|
| Substrate | N-Boc-D-phenylglycine |
| Borane Reagent | BH₃-THF (1.0 M) |
| Molar Ratio | 1:3.5 (substrate:borane) |
| Temperature | 0–25°C |
| Reaction Time | 2 hours |
| Yield | 95.3% |
Cyclization to (R)-4-Phenyl-2-Oxazolidinone
Cyclization of N-Boc-D-phenylglycinol employs potassium tert-butoxide (1.2 equiv) in sulfolane at 80°C. This step eliminates tert-butoxycarbonyl (Boc) protection while forming the oxazolidinone ring. The choice of catalyst significantly impacts yield: potassium tert-butoxide (95%) outperforms sodium tert-butoxide (88%) due to enhanced basicity.
Table 2: Catalyst Screening for Cyclization
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Potassium tert-butoxide | 95 | 99.0 |
| Sodium tert-butoxide | 88 | 97.5 |
Thionation of Oxazolidinone to 2-Thioxo Derivative
Sulfur-Based Thionation Protocol
Conversion of (R)-4-phenyl-2-oxazolidinone to the 2-thioxo derivative utilizes sulfur powder and ammonium sulfide [(NH₄)₂S]. At 40–50°C, the carbonyl oxygen is replaced by sulfur via nucleophilic attack. A molar ratio of 1:1.1:1.2 (oxazolidinone:S:(NH₄)₂S) achieves 70% yield with 99% purity. This method avoids toxic reagents like Lawesson’s reagent, aligning with green chemistry principles.
Table 3: Thionation Reaction Parameters
| Parameter | Value |
|---|---|
| Reagents | S, (NH₄)₂S |
| Molar Ratio | 1:1.1:1.2 |
| Temperature | 40–50°C |
| Reaction Time | 4–6 hours |
| Yield | 70% |
Alternative Thionation Agents
While ammonium sulfide is effective, comparative studies with ammonium polysulfide [(NH₄)₂Sₓ] show marginal improvements (72% yield) but introduce handling complexities due to polysulfide instability.
Final Functionalization to 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-Propanone
Propionylation of 2-Thioxo Intermediate
The 3-position hydroxyl group of (R)-4-phenyl-2-thioxo-3-oxazolidinol undergoes propionylation using propanoyl chloride in dichloromethane (DCM). Triethylamine (TEA, 1.5 equiv) scavenges HCl, driving the reaction to completion within 3 hours at 25°C. Isolation via aqueous workup and recrystallization from heptane/MTBE (6:1) affords the title compound in 85% yield.
Table 4: Propionylation Conditions
| Parameter | Value |
|---|---|
| Acylating Agent | Propanoyl Chloride |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Yield | 85% |
Process Optimization and Scale-Up Considerations
Chemical Reactions Analysis
1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxazolidinone ring and the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
The compound 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone is an intriguing molecule with diverse applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article will explore its applications, supported by data tables and case studies.
Structure and Properties
This compound is characterized by its oxazolidinone core, which features a thioxo group that enhances its reactivity and biological activity. Its molecular formula is , and it has a molecular weight of approximately 233.31 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxazolidinones, including derivatives of this compound. These compounds have shown effectiveness against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The thioxo group contributes to the mechanism of action by disrupting bacterial protein synthesis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity comparable to established antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring could enhance potency while maintaining low toxicity levels .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Research indicates that oxazolidinones can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Case Study:
In vitro studies showed that this compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for various transformations, including cycloadditions and functional group modifications.
Data Table: Synthetic Applications
| Reaction Type | Conditions | Product Outcome |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Room temperature, solvent-free | Formation of isoxazolidine derivatives |
| Nucleophilic substitution | Basic conditions | Synthesis of substituted oxazolidinones |
Chiral Building Blocks
Due to its chiral nature, this compound can be utilized as a chiral building block in asymmetric synthesis. This application is crucial in developing pharmaceuticals with specific stereochemical configurations.
Case Study:
Research has demonstrated the use of this compound in synthesizing chiral drugs through enantioselective reactions, significantly impacting the pharmaceutical industry by providing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
(a) (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
- Key Differences: This compound (CAS: [withheld]) features an S-configuration at the 4-position and a benzyl substituent instead of a phenyl group.
- Similarities : Both compounds share the 2-thioxo-3-oxazolidinyl core, suggesting comparable reactivity in nucleophilic substitution or cycloaddition reactions .
(b) RS 67333 and RS 39604
- RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.
- RS 39604: 1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyl-oxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride.
- Key Differences : These serotonin receptor agonists incorporate bulkier substituents (piperidinyl, methoxybenzyl) and a sulfonamide group (RS 39604), which enhance receptor binding specificity. Unlike the target compound, they are pharmacologically active and well-studied in neuropharmacology .
Functional Analogs
(a) 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine Derivative)
- Key Differences: Replaces the oxazolidinyl ring with a thiazolidinone scaffold. Rhodanine derivatives are known for antimicrobial, antiviral, and antidiabetic activities, attributed to the thiazolidinone ring’s electron-deficient nature. The absence of a propanone side chain may limit its utility in certain synthetic pathways .
(b) 1-(2-Thienyl)-1-propanone
- Key Differences: A simpler aromatic ketone lacking the oxazolidinyl-thioxo framework.
Comparative Data Table
Key Research Findings
Stereochemical Impact: The R-configuration in this compound may confer distinct stereoelectronic effects compared to its S-isomer, influencing chiral recognition in catalysis or enzyme binding .
Synthetic Utility: The propanone side chain in the target compound provides a reactive ketone group for condensation or Grignard reactions, distinguishing it from simpler analogs like 1-(2-thienyl)-1-propanone .
Biological Activity
1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone, also known by its CAS number 334968-78-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO2S, with a molecular weight of approximately 249.33 g/mol. The compound features an oxazolidinone ring, a thioxo group, and a phenylmethyl substituent, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxazolidinone ring and thioxo group facilitate enzyme inhibition and receptor interactions. This mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical for cellular processes.
- Receptor Interaction : It could interact with various cellular receptors, influencing signaling pathways related to growth and proliferation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinones possess antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Oxazolidinone Derivative | Antibacterial | Alam et al. |
| Thiazolidinone Derivative | Antifungal | Almalki et al. |
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Cytotoxicity in Cancer Cells : A study reported that the compound exhibited significant cytotoxicity in MCF-7 cells with an IC50 value comparable to standard chemotherapy agents such as Doxorubicin.
- Inhibition of EGFR Kinase : Another study found that the compound inhibited EGFR kinase activity, which is crucial in many cancers, suggesting its potential as a targeted therapy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4S)-4-PHENYL-2-OXO-3-OXAZOLIDINYL]-1-PROPANONE | Lacks thioxo group | Different reactivity |
| 1-(4R)-4-PHENYL-2-SULFANYLIDENE -3-OXAZOLIDINYL]-1-PROPANONE | Contains a sulfanyl group | Varying biological effects |
Q & A
Q. How can researchers optimize the synthesis of 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone to improve yield and enantiomeric purity?
- Methodological Answer : The synthesis can be optimized via chiral auxiliaries or enantioselective catalysts to control the stereochemistry at the 4R position. For example, demonstrates the use of crystallographic analysis to confirm stereochemical integrity during oxazolidinone ring formation . Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize racemization. Purification via recrystallization or chiral chromatography can enhance enantiomeric purity.
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups such as the thioxo (C=S) and carbonyl (C=O) groups, with characteristic stretches at ~1200–1250 cm⁻¹ (C=S) and ~1700 cm⁻¹ (C=O) .
- X-ray Crystallography : Provides definitive proof of stereochemistry and molecular geometry. used this to resolve the (4R) configuration and confirm the oxazolidinone-thione ring conformation .
- NMR : ¹H and ¹³C NMR validate aromatic protons, methylene groups, and stereochemical assignments.
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (pH 1–12) and temperatures (25–60°C) simulate physiological and storage conditions. highlights the use of melting point analysis (122–124°C) as an indicator of thermal stability .
Advanced Research Questions
Q. What role does the thioxo group play in modulating the compound’s reactivity in nucleophilic addition or cycloaddition reactions?
- Methodological Answer : The thioxo group enhances electrophilicity at the oxazolidinone ring’s C2 position, enabling nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) can map electron density distribution, while experimental kinetic assays under varying solvents (polar vs. nonpolar) quantify reactivity. ’s crystallographic data provides a structural basis for mechanistic hypotheses .
Q. How can contradictions in reported biological activities of thioxo-oxazolidinone derivatives be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurity profiles. Researchers should:
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Characterize Impurities : LC-MS or NMR to identify byproducts (e.g., ’s quinazolinone synthesis highlights the impact of side reactions) .
- Comparative Studies : Replicate prior protocols (e.g., antimicrobial testing in ) with strict quality controls .
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., bacterial transpeptidases).
- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales.
- QSAR Models : Corrogate electronic parameters (e.g., LogP, HOMO-LUMO gaps) with bioactivity data from analogs in and .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the phenyl group with heteroaromatic rings (e.g., pyridine, thiophene) to alter LogP and reduce CYP450-mediated oxidation.
- Prodrug Strategies : Introduce ester or amide moieties at the propanone carbonyl, as seen in ’s amino acid derivatives .
- In Vitro Microsomal Assays : Assess hepatic metabolism using rat or human liver microsomes.
Data Contradiction Analysis
Q. Why do different studies report varying antibacterial potencies for structurally similar thioxo-oxazolidinones?
- Methodological Answer : Variations may stem from:
- Bacterial Strain Differences : Gram-positive vs. Gram-negative permeability (e.g., outer membrane barriers in E. coli).
- Compound Solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
- Synergistic Effects : Check for adjuvants (e.g., ’s rhodanine derivatives with enhanced membrane penetration) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s antidiabetic potential?
- Methodological Answer :
- PPAR-γ Transactivation Assays : Monitor ligand-induced receptor activation using luciferase reporters.
- Glucose Uptake in 3T3-L1 Adipocytes : Measure 2-NBDG fluorescence as a functional readout.
- α-Glucosidase Inhibition : Spectrophotometric assays (e.g., ’s enzyme inhibition protocols) .
Q. How can researchers validate the enantiomeric purity of synthesized batches for pharmacological studies?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., ’s crystallographically resolved enantiomer) .
- VCD Spectroscopy : Distinguishes enantiomers via vibrational circular dichroism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
